molecular formula C14H13N3 B111979 1-Benzyl-1,3-benzodiazol-4-amine CAS No. 155242-92-5

1-Benzyl-1,3-benzodiazol-4-amine

Cat. No.: B111979
CAS No.: 155242-92-5
M. Wt: 223.27 g/mol
InChI Key: CCLYBXATLKLSKT-UHFFFAOYSA-N
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Description

1-Benzyl-1,3-benzodiazol-4-amine is a heterocyclic compound with the molecular formula C14H13N3. It belongs to the class of benzodiazoles, which are characterized by a benzene ring fused to a diazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,3-benzodiazol-4-amine can be synthesized through various methods. One common approach involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound, followed by a redox reaction to obtain the desired product . Another method involves the coupling of 1,2-diaminobenzenes with carboxylic acids or aldehydes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzodiazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-1,3-benzodiazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Benzyl-1,3-benzodiazol-4-amine
  • 1-Benzylbenzimidazol-4-amine
  • 1H-Benzimidazol-4-amine

Comparison: this compound is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Properties

IUPAC Name

1-benzylbenzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-12-7-4-8-13-14(12)16-10-17(13)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYBXATLKLSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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